

Technical Support Center: gmx mdmat Analysis

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Compound of Interest		
Compound Name:	Mdmat	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for refining parameters and interpreting results from the GROMACS tool gmx **mdmat**. It is designed for researchers, scientists, and drug development professionals engaged in molecular dynamics simulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of gmx mdmat?

A1: The gmx **mdmat** tool in GROMACS is used to calculate and generate a distance matrix of the smallest distance between pairs of residues over a molecular dynamics trajectory.[1][2] This is useful for identifying and analyzing interactions and changes in the tertiary structure of macromolecules. The output is typically a matrix in the .xpm format, which can be visualized.[1]

Q2: How do I interpret the output contact map from gmx **mdmat**?

A2: The output .xpm file represents a 2D matrix where both the x and y-axes correspond to the residues of the selected group.[3] A colored or shaded point at the intersection of residue i (x-axis) and residue j (y-axis) indicates the minimum distance between that pair of residues, averaged over the trajectory by default.[1][3] A diagonal line is always present, representing the distance of each residue to itself.[3] Off-diagonal points highlight interactions between different residues. The symmetry of the plot across the diagonal is expected, as the distance between residue i and j is the same as j to i.[3]

Q3: My output plot generated with gmx xpm2ps is missing residue or axis labels. How can I fix this?



A3: Missing labels in the final .eps plot is a common issue. The gmx xpm2ps tool, which converts the .xpm matrix to a PostScript file, relies on information embedded within the .xpm file itself or an external parameters file (.m2p).[4][5][6]

- Check the .xpm file: GROMACS .xpm files can contain extra fields for titles, labels, and axis tick-marks.[6] Ensure your analysis generates these fields.
- Use an .m2p file: For greater control over the plot's appearance, including axis labels and ranges, you can provide a .m2p file using the -di flag with gmx xpm2ps.[4][7] You can specify font names, sizes, and axis parameters in this file.

Q4: How can I analyze the interactions between two different protein chains or a protein and a ligand?

A4: To analyze the interactions between two distinct molecular groups, you first need to create a GROMACS index file (.ndx) that defines these groups.

- Use the gmx make_ndx tool to create separate index groups for each chain or for the protein and the ligand.
- When running gmx **mdmat**, you can then select a group that encompasses both of your defined groups (e.g., a "Protein-Ligand" group). The resulting matrix will show intra-group and inter-group interactions.[8] The quadrants of the matrix will represent interactions within each group and between the two groups.[8]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during gmx **mdmat** analysis.

Issue 1: The generated .xpm file is too large.

- Cause: This can happen if you are analyzing a very long trajectory with a high time resolution (many frames) or a very large number of residues. The -frames option, which outputs a matrix for each frame, is a common culprit.[1][2]
- Solution:



- Increase the time step (-dt): Instead of analyzing every frame, you can sample the trajectory at larger time intervals.
- Analyze a shorter time range (-b and -e): Focus your analysis on a specific, relevant portion of the trajectory.
- Avoid the -frames option: If you only need the average distances over the whole trajectory,
 do not use the -frames flag. The default behavior is to output a single, averaged matrix.

Issue 2: The contact map is difficult to comprehend or appears as a solid color.

Cause: This may be due to suboptimal choices for the truncation distance (-t) and the
number of discretization levels (-nlevels). If the truncation distance is too large, all residue
pairs may be included, resulting in a dense plot. If the number of levels is too low, the
distance variations might not be well-resolved.

Solution:

- Refine the truncation distance (-t): Choose a physically meaningful cutoff distance for what you consider a "contact." For example, for non-bonded interactions, a value between 0.4 and 1.5 nm might be appropriate, depending on the system.
- Adjust the number of levels (-nlevels): Increase the number of levels to get a finer-grained color representation of the distances. The default is 40.[1] Experiment with higher values, but be aware that this can increase the complexity of the color key.

Issue 3: The analysis shows no interacting residues between my two selected groups.

- Cause: This could be due to an incorrect index group selection or a truncation distance that is too small. It's also possible that the groups genuinely do not interact within the specified distance.
- Solution:



- Verify your index file: Use gmx make_ndx to double-check that your defined groups contain the correct atoms.
- Increase the truncation distance (-t): Temporarily use a larger truncation distance to see if any interactions are captured. This can help determine if the initial cutoff was too stringent.
- Visualize the trajectory: Use a molecular visualization tool to visually inspect the trajectory and confirm if the two groups are in proximity.

Parameter Refining for gmx mdmat

The quality of your contact map analysis heavily depends on the choice of key parameters. The table below summarizes the most important parameters for gmx **mdmat** and provides guidance on their selection.



Parameter	Command Line Flag	Default Value	Recommended Range	Description
Truncation Distance	-t	1.5 nm[1]	0.4 - 2.0 nm	The cutoff distance in nanometers. Only residue pairs with a minimum distance shorter than this value will be included in the matrix. The choice is system-dependent.
Number of Levels	-nlevels	40[1]	20 - 100	The number of discrete levels to which the distances are mapped. A higher number provides a more detailed color gradient in the output plot.
Start Time	-b	0 ps[1]	User-defined	The time of the first frame to read from the trajectory. Useful for excluding the initial equilibration period.
End Time	-e	0 ps (end of traj) [1]	User-defined	The time of the last frame to



				read from the trajectory.
Time Step	-dt	0 ps (all frames) [1]	User-defined	Use frames from the trajectory only when the time is a multiple of this value. This is useful for reducing the number of frames analyzed.

Experimental Protocol: Generating a Residue Contact Map

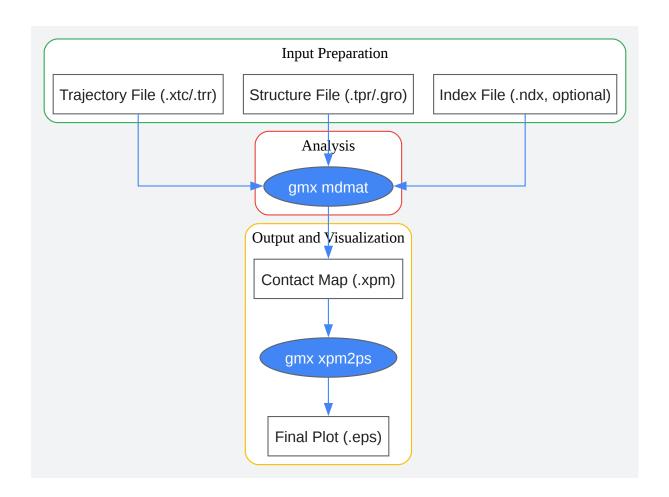
This protocol outlines the standard workflow for creating a residue-residue contact map using gmx **mdmat**.

- Prepare Input Files:
 - Ensure you have a trajectory file (.xtc or .trr), a structure file (.tpr or .gro), and an optional index file (.ndx).
- Create an Index File (if needed):
 - If you need to analyze specific groups of atoms (e.g., protein chains, ligand), create an index file:
 - Follow the interactive prompts to define your groups.
- Run gmx mdmat:
 - Execute the gmx mdmat command with the appropriate parameters. For an average contact map:
 - You will be prompted to select the group of atoms for the analysis.



- Visualize the Contact Map:
 - Convert the output .xpm file to a PostScript file for visualization:
 - The -rainbow option can be used to apply a color scheme.[9] The resulting .eps file can be viewed with a PostScript viewer or converted to other formats like PDF.

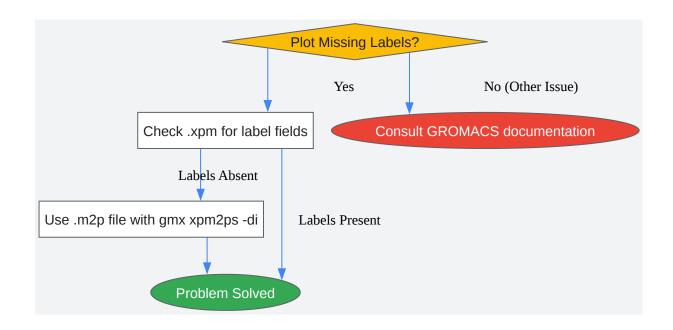
Visualizations



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Caption: Workflow for generating a contact map with gmx **mdmat**.





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Caption: Troubleshooting missing plot labels from gmx xpm2ps.

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